4-isothiocyanatobenzoic acid chemical properties and structure
4-isothiocyanatobenzoic acid chemical properties and structure
An In-Depth Technical Guide to 4-Isothiocyanatobenzoic Acid: Properties, Reactivity, and Applications
Introduction: A Bifunctional Reagent of Significance
4-Isothiocyanatobenzoic acid (4-ITB) is an organic compound that has garnered significant interest within the scientific community, particularly in the fields of biochemistry and drug development.[1] Its utility stems from its bifunctional nature, possessing both a reactive isothiocyanate (-N=C=S) group and a carboxylic acid (-COOH) group.[2] This unique architecture allows it to act as a versatile molecular linker. The isothiocyanate group provides a covalent attachment point for nucleophiles, most notably primary amines, while the carboxylic acid group offers a handle for further chemical modification or can influence properties like solubility. This guide provides a detailed exploration of the chemical properties, structure, reactivity, and key applications of 4-ITB for researchers and drug development professionals.
Core Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and structure. 4-ITB is a benzene ring substituted at the para positions with these two functional groups.
Chemical Structure
The structure of 4-ITB consists of a central benzene ring, which imparts rigidity and specific electronic properties to the molecule. The isothiocyanate and carboxylic acid groups are positioned opposite each other (para-position), minimizing steric hindrance and allowing each group to participate in reactions independently under controlled conditions.
Chemical and Molecular Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for 4-ITB are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-isothiocyanatobenzoic acid | PubChem[2] |
| CAS Number | 2131-62-6 | PubChem[2] |
| Molecular Formula | C₈H₅NO₂S | PubChem[2] |
| Molecular Weight | 179.20 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N=C=S | PubChem[2] |
| InChI Key | RBEFRYQKJYMLCC-UHFFFAOYSA-N | PubChem[2] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of 4-ITB dictate its handling, reaction conditions, and analytical detection methods.
Physicochemical Data
These properties are essential for designing experiments, including selecting appropriate solvents and predicting the compound's behavior in different environments.
| Property | Value | Unit | Source / Method |
| Appearance | White to yellow solid | - | Thermo Fisher Scientific[3] |
| logP (Octanol/Water) | 2.119 | - | Crippen Calculated Property[4] |
| Water Solubility (log₁₀WS) | -2.45 | mol/L | Crippen Calculated Property[4] |
| Normal Boiling Point (Tboil) | 706.10 | K | Joback Calculated Property[4] |
| Enthalpy of Vaporization (ΔvapH°) | 70.21 | kJ/mol | Joback Calculated Property[4] |
Spectroscopic Profile
Spectroscopic data provides the fingerprint for confirming the identity and purity of 4-ITB.
| Spectroscopy Type | Key Features and Expected Values |
| Infrared (IR) | Strong, characteristic asymmetric stretching band for the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region. Broad O-H stretch from the carboxylic acid around 3000 cm⁻¹. C=O stretch from the carboxylic acid around 1700 cm⁻¹. |
| ¹H NMR | Aromatic protons on the benzene ring would appear as two distinct doublets in the ~7.5-8.2 ppm range, characteristic of a 1,4-disubstituted (para) pattern. The carboxylic acid proton (-COOH) would be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | The carbon of the isothiocyanate group (-N=C=S) is expected around 130-140 ppm. The carbonyl carbon of the carboxylic acid (-COOH) would be downfield, typically >165 ppm. Four distinct signals for the aromatic carbons would be expected. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 179.[2] Key fragments may include loss of H₂O (m/z=161) or COOH (m/z=134).[2] |
Chemical Reactivity and Synthesis
The utility of 4-ITB is defined by the reactivity of its two primary functional groups. Understanding this reactivity is key to its successful application.
Core Reactivity: The Isothiocyanate Group
The central carbon atom of the isothiocyanate group is highly electrophilic. This makes it an excellent target for nucleophilic attack, most commonly by primary amines found in proteins (e.g., the ε-amino group of lysine residues). This reaction proceeds rapidly and efficiently under mild, near-neutral pH conditions to form a highly stable thiourea linkage. This specific and stable conjugation is the cornerstone of its use as a labeling agent in biochemical research.[1]
The Carboxylic Acid Group
The carboxylic acid moiety provides a secondary site for modification. It can be activated (e.g., to form an NHS ester) to react with other nucleophiles or can be used to couple 4-ITB to surfaces or polymers using standard carbodiimide chemistry (e.g., EDC/NHS). This group also imparts pH-dependent solubility to the molecule.
Synthesis Pathway
The most established method for synthesizing 4-ITB involves the conversion of 4-aminobenzoic acid.[1] This is typically achieved through a reaction with thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent.[1] The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of thiophosgene, leading to the formation of the isothiocyanate group.[1]
Applications in Research and Development
The unique properties of 4-ITB make it a valuable tool in several scientific domains.
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Biochemical Research : Its primary application is as a labeling reagent for proteins, antibodies, and other biomolecules.[1] The stable thiourea bond it forms allows for the attachment of a "handle" (the benzoic acid moiety) that can be used for further studies or purification.
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Drug Development : The compound's ability to interact with and modify proteins, such as its observed effect on the oxygen affinity of hemoglobin, makes it a candidate for studying protein function and for the development of novel therapeutics.[1]
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Materials Science : The bifunctional nature allows 4-ITB to be used as a linker to functionalize surfaces or nanoparticles, tethering biological molecules to inorganic substrates.
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Agrochemicals : There is potential for its use in developing new biopesticides or herbicides, leveraging the biological activity of the isothiocyanate group.[1]
Experimental Protocol: Protein Labeling with 4-ITB
This protocol provides a self-validating workflow for the covalent labeling of a protein with 4-ITB. The causality behind the choice of buffer and pH is to ensure the target amine (e.g., lysine) is deprotonated and thus sufficiently nucleophilic, without promoting hydrolysis of the isothiocyanate.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a solution of the target protein (e.g., 1-5 mg/mL) in a suitable reaction buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.5. Amine-containing buffers like Tris must be avoided as they will compete in the reaction.
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Prepare a stock solution of 4-ITB (e.g., 10 mg/mL) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Conjugation Reaction:
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While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the 4-ITB stock solution. The exact ratio should be optimized for the specific protein.
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Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
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Purification (Self-Validation Step 1):
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The reaction is quenched by removing the unreacted 4-ITB. This is crucial for obtaining a pure conjugate.
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Purify the protein conjugate using size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4). The chosen method should efficiently separate the small molecule (4-ITB, MW ~179) from the much larger protein.
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Characterization (Self-Validation Step 2):
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Confirm successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in the protein's molecular weight corresponding to the addition of one or more 4-ITB molecules validates the reaction.
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The degree of labeling can be quantified using UV-Vis spectroscopy if the protein and label have distinct absorbance maxima, or by other quantitative methods.
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Safety and Handling
As with any reactive chemical, proper handling of 4-ITB is paramount. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2]
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[2] |
Recommended Handling Procedures
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[3]
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Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]
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Storage : Store in a tightly closed container in a cool, dry place, away from moisture and incompatible materials such as strong bases, acids, and oxidizing agents.[5]
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Conclusion
4-Isothiocyanatobenzoic acid is a powerful and versatile bifunctional molecule. Its value lies in the specific and robust reactivity of the isothiocyanate group toward primary amines, enabling stable covalent modification of biomolecules. The presence of the carboxylic acid group further extends its utility, offering a secondary point for conjugation or influencing its physical properties. For researchers in biochemistry, drug discovery, and materials science, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full potential in designing next-generation conjugates and functional materials.
References
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National Center for Biotechnology Information. (n.d.). 4-Isothiocyanatobenzoic acid. PubChem. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-isothiocyanato- (CAS 2131-62-6). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Buy 4-Isothiocyanatobenzoic acid | 2131-62-6 [smolecule.com]
- 2. 4-Isothiocyanatobenzoic acid | C8H5NO2S | CID 242946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Benzoic acid, 4-isothiocyanato- (CAS 2131-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
